![molecular formula C53H64N8O6 B10822781 (2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid](/img/structure/B10822781.png)
(2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIO8898 is a potent inhibitor of the interaction between CD40 and CD154, which are proteins involved in immune responses. This compound effectively prevents the binding of soluble CD40 ligand to CD40-immunoglobulin with an inhibitory concentration (IC50) value of 25 micromolar. BIO8898 also inhibits CD40 ligand-induced apoptosis, making it a valuable tool in scientific research focused on immune modulation and related therapeutic applications .
Preparation Methods
The synthetic routes and reaction conditions for BIO8898 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. The industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity. The compound is typically stored as a solid at low temperatures to maintain its stability .
Chemical Reactions Analysis
BIO8898 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It binds to the CD40 ligand, disrupting its interaction with CD40. The compound forms several hydrogen bonds within a hydrophobic binding pocket, leading to conformational changes in the protein structure. This binding is reversible, and the resulting complex is stable .
Scientific Research Applications
BIO8898 has several scientific research applications, particularly in the fields of immunology and oncology:
Immunology: BIO8898 is used to study the modulation of immune responses by inhibiting the CD40-CD154 interaction. This interaction is crucial for the activation of T cells and the subsequent immune response.
Oncology: The compound is investigated for its potential to inhibit tumor growth and metastasis by modulating immune responses.
Drug Development: BIO8898 serves as a lead compound for developing new immunomodulatory therapeutics that are safer and less immunogenic than biologics .
Mechanism of Action
BIO8898 exerts its effects by binding to the CD40 ligand, a trimeric protein involved in immune signaling. The compound intercalates between the subunits of the CD40 ligand, disrupting its trimeric structure and preventing its interaction with CD40. This disruption leads to the inhibition of CD40 ligand-induced apoptosis and other downstream immune responses. The binding of BIO8898 is accompanied by local and longer-range conformational changes in the protein, enhancing its inhibitory effects .
Comparison with Similar Compounds
BIO8898 is unique in its ability to disrupt the CD40-CD154 interaction through allosteric modulation. Similar compounds include:
DRI-C21091: Another small molecule targeting the CD40-CD154 interaction, showing activity in the high nanomolar to low micromolar range.
DRI-C21095: Similar to DRI-C21091, this compound also targets the CD40-CD154 interaction with high selectivity.
Other CD40-CD154 inhibitors: Various other small molecules and biologics are being developed to target this interaction, but BIO8898 stands out due to its specific binding mechanism and high potency.
BIO8898’s unique binding mechanism and high potency make it a valuable tool in scientific research and a promising lead compound for therapeutic development.
Properties
Molecular Formula |
C53H64N8O6 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67)/t42-,43-,48-/m0/s1 |
InChI Key |
WJYLSDLKLWXYML-CHQPKSDDSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCC[C@H]4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCC[C@H]8CN9CCCC9 |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCCC4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCCC8CN9CCCC9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B10822709.png)
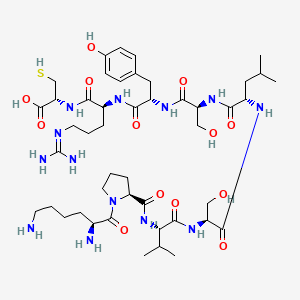
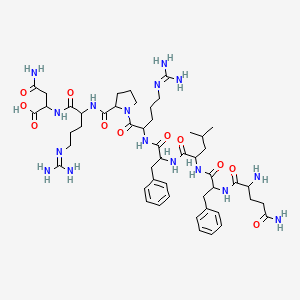
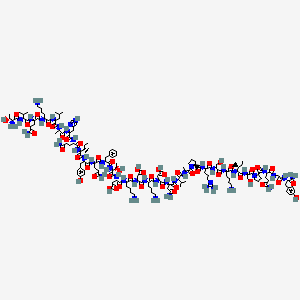
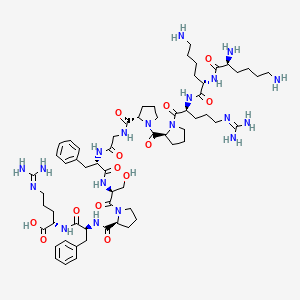
![(3~{R},4~{R})-~{N}-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxidanylidene-1~{H}-1,7-naphthyridin-8-yl]amino]-1-methyl-piperidine-3-carboxamide](/img/structure/B10822734.png)
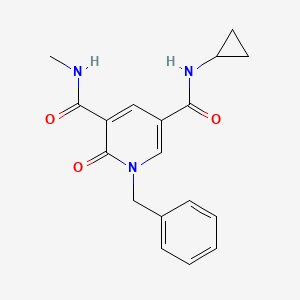
![N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide](/img/structure/B10822758.png)
![N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide](/img/structure/B10822759.png)
![2-(7-bromo-12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B10822761.png)
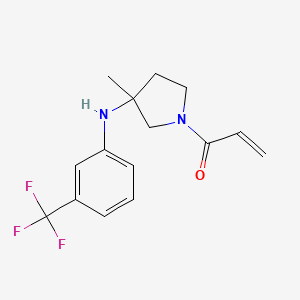
![(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B10822787.png)
![dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate](/img/structure/B10822792.png)
